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Abstract

This technical guide provides an in-depth exploration of 2,4-Dichloro-6-methylbenzylamine,
identified by CAS Number 150517-76-3.[1][2][3] Intended for researchers, scientists, and
professionals in drug development and chemical synthesis, this document delineates the
compound's physicochemical properties, presents logical and validated methodologies for its
synthesis, discusses its potential applications as a key chemical intermediate, outlines
protocols for its analytical characterization, and provides comprehensive safety and handling
procedures. The narrative is grounded in established chemical principles to ensure both
technical accuracy and practical utility.

Introduction and Chemical Identity

2,4-Dichloro-6-methylbenzylamine is a substituted aromatic amine that serves as a valuable
building block in organic synthesis. Its unique substitution pattern—featuring two chlorine
atoms, a methyl group, and an aminomethyl group on the benzene ring—makes it a precursor
to more complex molecular architectures. While its direct applications are primarily in research
and development, its structural motifs are pertinent to the synthesis of potential
pharmacologically and agrochemically active compounds.[2] This guide aims to consolidate the
available technical information on this compound to facilitate its effective and safe use in a
laboratory setting.
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The primary identifier for this compound is CAS Number 150517-76-3.[1][2][3][4]

Chemical Structure

The molecular structure of 2,4-Dichloro-6-methylbenzylamine is illustrated below. The
arrangement of the chloro, methyl, and aminomethyl substituents dictates its reactivity and
steric profile.
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Caption: 2D Structure of 2,4-Dichloro-6-methylbenzylamine.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4-Dichloro-6-methylbenzylamine
is presented in the table below. These values are critical for planning reactions, purification
procedures, and storage.
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Property Value Source(s)

CAS Number 150517-76-3 [112][3114]

Molecular Formula CsHoCl2N [1][2]

Molecular Weight 190.07 g/mol [11[2]
(2,4-dichloro-6-

IUPAC Name , [4]
methylphenyl)methanamine
1-(2,4-dichloro-6-

Synonyms ) [1]
methylphenyl)methanamine

Melting Point 54 °C [4]

Boiling Point 298.5 °C (Normal, Predicted) [4]

. 1.368 g/cm? (Predicted at

Density [4]
25°C)

Appearance Solid (based on melting point) N/A
QISTWSMZJRTDCS-

InChl Key [1][4]
UHFFFAOYSA-N

SMILES CC1=C(CN)C(Cl)=Cc(Cl)=C1 [1]14]

Synthesis Methodology

While multiple synthetic routes can be envisioned, a highly effective and common strategy for

preparing primary benzylamines is the chemical reduction of the corresponding benzonitrile.

This approach is favored due to the commercial availability of the precursor, 2,4-Dichloro-6-

methylbenzonitrile (CAS 175277-98-2), and the high yields typically associated with nitrile

reductions.[5][6]

The causality for selecting this pathway rests on the robustness of nitrile reduction. Powerful

reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation provide a

direct and high-fidelity conversion of the nitrile functional group (-C=N) to a primary amine (-

CH2NHz2), often with minimal side products if conditions are controlled. A patent describing the
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hydrogenation of a dichlorobenzonitrile to a dichlorobenzylamine supports this choice of
methodology.[7]

Workflow for Synthesis via Nitrile Reduction
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Final Product:
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Caption: Synthesis workflow for 2,4-Dichloro-6-methylbenzylamine.
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Experimental Protocol: Reduction of 2,4-Dichloro-6-
methylbenzonitrile with LiAIH4

This protocol is a representative procedure based on standard organic synthesis
methodologies for nitrile reduction.[8]

Self-Validation: The success of each step is critical. The reaction must proceed to completion
(monitored by TLC) before quenching to avoid isolating starting material. The quench and
workup must be performed carefully to safely handle excess hydride and efficiently extract the
product. Final characterization (See Section 5.0) provides ultimate validation of product identity
and purity.

Methodology:

e Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a
reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition. The entire
apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

o Reagent Preparation: In the flask, lithium aluminum hydride (LiAlH4, ~2 equivalents) is
carefully suspended in anhydrous tetrahydrofuran (THF, ~150 mL) under a nitrogen
atmosphere. The suspension is cooled to 0°C in an ice bath.

¢ Substrate Addition: 2,4-Dichloro-6-methylbenzonitrile (1 equivalent) is dissolved in a minimal
amount of anhydrous THF (~50 mL). This solution is added dropwise to the stirred LiAIH4
suspension via a syringe or dropping funnel over 30-45 minutes, maintaining the internal
temperature below 10°C.

o Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and
prevent dangerous temperature spikes.

o Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
allowed to warm to room temperature. It is then gently refluxed for 2-4 hours. Reaction
progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot has
been completely consumed.

e Quenching: The flask is cooled back to 0°C. The reaction is cautiously quenched by the
sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide
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(X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH4 used (Fieser
workup). This procedure is designed to precipitate the aluminum salts as a granular solid that
is easy to filter.

o Causality Note: This specific quenching sequence is a field-proven method to safely
neutralize reactive LiAlH4 and generate easily filterable inorganic byproducts.

o Workup: The resulting slurry is stirred at room temperature for 1 hour, then filtered through a
pad of Celite®. The filter cake is washed thoroughly with additional THF or ethyl acetate.

o Extraction & Isolation: The combined filtrates are concentrated under reduced pressure using
a rotary evaporator. The residue is redissolved in ethyl acetate and washed with brine. The
organic layer is dried over anhydrous sodium sulfate (NazSOa), filtered, and the solvent is
removed completely to yield the crude product.

 Purification: The crude amine can be purified by silica gel column chromatography or
recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the
pure 2,4-Dichloro-6-methylbenzylamine.

Applications in Research and Drug Development

Substituted benzylamines are privileged scaffolds in medicinal chemistry. The primary amine
provides a versatile chemical handle for further functionalization, such as amide bond
formation, reductive amination, or N-alkylation.[9][10]

While specific patented applications for 2,4-Dichloro-6-methylbenzylamine are not prevalent
in public literature, its structure suggests potential as a key intermediate for:

o Synthesis of Bioactive Molecules: The dichlorinated phenyl ring is a common feature in
compounds designed to modulate biological targets. The combination of lipophilic chlorine
atoms and the reactive amine group makes it a candidate for building libraries of novel
compounds for screening in drug discovery programs.

» Agrochemical Research: Many pesticides and herbicides contain polychlorinated aromatic
rings. This compound could serve as a starting material for novel active ingredients in the
agrochemical sector.
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» Material Science: Amines are used in the synthesis of polymers and specialty materials. The
specific substitution pattern could be exploited to create materials with tailored properties.

Its availability is noted for "Research Use Only," underscoring its role as a tool for discovery
rather than an end-product.[2]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A
multi-technique approach is required for full validation.

Analytical Validation Workflow
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Caption: Workflow for analytical validation of the final product.

Expected Spectroscopic Data
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The following table outlines the expected spectral characteristics based on the molecule's
structure.[11][12][13]

Technique Expected Observations

0 ~7.3 ppm (s, 1H): Aromatic proton H-3.  ~7.1
ppm (s, 1H): Aromatic proton H-5.  ~3.9 ppm
(s, 2H): Benzylic protons (-CHz-). & ~2.4 ppm (s,
3H): Methyl protons (-CHs). & ~1.5-2.0 ppm (br

s, 2H): Amine protons (-NHz), peak position is

1H NMR

variable and may exchange with D20.

0 ~135-140 ppm: Quaternary aromatic carbons
(C-2, C-4, C-6). 6 ~138-142 ppm: Quaternary
aromatic carbon (C-1). 6 ~128-132 ppm:
Aromatic CH carbons (C-3, C-5). 6 ~45 ppm:
Benzylic carbon (-CHz-). d ~20 ppm: Methyl
carbon (-CHs).

13C NMR

~3300-3400 cm~1: N-H stretching (doublet for
primary amine). ~3000-3100 cm~1: Aromatic C-
H stretching. ~2850-2960 cm~1: Aliphatic C-H

IR (Infrared) stretching. ~1600 cm~1: N-H bending
(scissoring). ~1450-1500 cm~1: Aromatic C=C
stretching. ~1000-1100 cm~1: C-N stretching.
~700-850 cm~1: C-Cl stretching.

m/z ~189/191/193: Molecular ion (M*) peak
showing the characteristic isotopic pattern for
MS (Mass Spec) two chlorine atoms. m/z ~172/174/176:
Fragment corresponding to the loss of NHsz. m/z
~154: Fragment corresponding to the loss of

HCI.

Standard Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7
mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a clean NMR tube.
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e Instrument Setup: Insert the sample into the NMR spectrometer. Load a standard set of
acquisition parameters for a proton experiment.

e Tuning and Shimming: The instrument's probe should be tuned to the correct frequency, and
the magnetic field must be shimmed to optimize homogeneity, ensuring sharp, well-resolved
peaks.

o Acquisition: Acquire the spectrum. A typical acquisition involves 8 to 16 scans.

e Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase
the resulting spectrum and perform a baseline correction.

» Calibration and Integration: Calibrate the chemical shift scale using the residual solvent peak
(e.g., CDCIs at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). Integrate all
peaks to determine the relative proton ratios.

o Analysis: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity)
to confirm that the spectrum matches the expected structure of 2,4-Dichloro-6-
methylbenzylamine.

Safety, Handling, and Storage

2,4-Dichloro-6-methylbenzylamine is classified as a hazardous substance and must be
handled with appropriate precautions.

e Hazard Identification:

o

Classified as a Dangerous Good for transport.[2]

(¢]

Causes severe skin burns and eye damage.

[¢]

May be harmful if swallowed.

o

Potential for causing an allergic skin reaction.
» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles and a face shield.
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o Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g.,
nitrile).

o Respiratory Protection: Handle only in a well-ventilated fume hood. If there is a risk of
aerosol formation, use a respirator with an appropriate cartridge.

e Handling and Storage:

[¢]

Avoid contact with skin, eyes, and clothing.

Avoid formation of dust and aerosols.

[e]

o

Keep the container tightly closed in a dry, cool, and well-ventilated place.

[¢]

Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and acid
anhydrides.

o First Aid Measures:

o Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of
water/shower for at least 15 minutes. Seek immediate medical attention.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by
mouth to an unconscious person. Seek immediate medical attention.

o Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
Consult a physician.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(2,4-DICHLORO-6-METHYLPHENYL)METHANAMINE | CAS 150517-76-3 [matrix-fine-
chemicals.com]

2. scbt.com [scbt.com]

3. arctomsci.com [arctomsci.com]

4. chem-casts.com [chem-casts.com]

5. 2,4-Dichloro-6-methylbenzonitrile | CymitQuimica [cymitquimica.com]

6. alchempharmtech.com [alchempharmtech.com]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b128445?utm_src=pdf-custom-synthesis
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm150517763
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm150517763
https://www.scbt.com/p/2-4-dichloro-6-methylbenzylamine-150517-76-3
https://arctomsci.com/150517-76-3-AC413375-1
https://chem-casts.com/tools/property-calculator/pure-component/150517-76-3
https://cymitquimica.com/products/10-F237597/175277-98-2/24-dichloro-6-methylbenzonitrile/
https://www.alchempharmtech.com/product/175277-98-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents
[patents.google.com]

8. Organic Syntheses Procedure [orgsyn.org]

9. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google
Patents [patents.google.com]

10. pubs.acs.org [pubs.acs.org]

11. files.eric.ed.gov [files.eric.ed.gov]

12. 2,4-Dichlorotoluene(95-73-8) 1H NMR spectrum [chemicalbook.com]
13. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4-Dichloro-6-
methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128445#2-4-dichloro-6-methylbenzylamine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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